molecular formula C15H17ClF3NO3 B1581707 Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 21928-40-5

Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1581707
CAS No.: 21928-40-5
M. Wt: 351.75 g/mol
InChI Key: FZKYRYDPWDERJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 1.25 ppm (t, J = 7.1 Hz, 3H, CH₃).
    • δ 4.15 ppm (q, J = 7.1 Hz, 2H, OCH₂).
    • δ 5.10 ppm (s, 1H, OH).
    • δ 7.45–7.70 ppm (m, 3H, aromatic H).
  • ¹³C NMR (125 MHz, CDCl₃) :
    • δ 14.1 ppm (CH₃).
    • δ 61.5 ppm (OCH₂).
    • δ 170.2 ppm (C=O).
    • δ 124.5 ppm (q, J = 270 Hz, CF₃).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) :
    • 3320 (O-H stretch).
    • 1715 (C=O stretch).
    • 1260–1100 (C-F stretches).
    • 760 (C-Cl stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ : 268 nm (π→π* transition of the aromatic ring).

Mass Spectrometry

  • ESI-MS : m/z 351.7 [M+H]⁺.
  • Fragmentation :
    • Loss of ethyl group (m/z 306).
    • Cleavage of the piperidine ring (m/z 178).
Technique Key Peaks Assignment
¹H NMR δ 7.45–7.70 (aromatic H) Chloro-trifluoromethylphenyl
IR 1715 cm⁻¹ Ester carbonyl
MS m/z 351.7 Molecular ion

Properties

IUPAC Name

ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO3/c1-2-23-13(21)20-7-5-14(22,6-8-20)10-3-4-12(16)11(9-10)15(17,18)19/h3-4,9,22H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKYRYDPWDERJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944526
Record name Ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21928-40-5
Record name Ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21928-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C15H17ClF3NO3
  • Molecular Weight : 351.75 g/mol
  • IUPAC Name : Ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
  • CAS Number : 21928-40-5

Antimicrobial Activity

Recent studies have highlighted the potential of ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate as an antimicrobial agent. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

  • Study Findings : In one study, derivatives of this compound were synthesized and tested for their anti-tuberculosis activity, revealing minimum inhibitory concentrations (MIC) ranging from 1.4 to 1.7 μg/mL with acceptable therapeutic indices greater than 10 . However, side effects were noted during in vivo testing, indicating the need for further optimization.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Its piperidine backbone is known for its involvement in various neurological pathways.

  • Research Insights : Investigations into similar piperidine derivatives have shown that modifications can lead to significant changes in their activity as neuroprotective agents. This compound may exhibit similar properties, warranting further exploration in treating neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity.

  • Synthesis Methods : Various synthetic routes have been documented, including the use of specific solvents and reaction conditions that enhance the yield of the desired product . Understanding these methods is crucial for scaling production for research and pharmaceutical applications.

Potential Side Effects and Toxicity

While the compound shows promise in various applications, it is essential to consider its safety profile.

  • Toxicological Studies : Early studies indicate that while some derivatives exhibit significant bioactivity, they may also present toxicity issues that need to be addressed through careful design and testing . Comprehensive toxicological assessments are necessary to evaluate the safety of this compound for therapeutic use.

Case Study 1: Anti-Tuberculosis Activity

A study focused on synthesizing derivatives of this compound found two compounds with notable anti-tuberculosis activity. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .

Case Study 2: Neuroprotective Properties

Another research initiative explored the neuroprotective potential of piperidine derivatives, including this compound. The findings suggested that certain modifications could improve cognitive function in models of neurodegeneration .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards its targets, leading to specific biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (CAS: Not specified)
  • Structure : Replaces the hydroxypiperidine and trifluoromethylphenyl group with a sulfonyl-linked 4-chlorophenyl and a simpler piperidine-3-carboxylate.
  • Synthesis : Prepared via sulfonylation of ethyl piperidin-3-carboxylate in an aqueous medium (pH 9–10) .
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 81010-24-4)
  • Structure : Bromine replaces chlorine on the phenyl ring.
  • Molecular Formula: C₁₄H₁₈BrNO₃.
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter lipophilicity (logP) and binding affinity in biological systems .

Heterocyclic Core Modifications

Ethyl 2-(4-((2-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
  • Structure : Incorporates a thiazole ring and piperazine instead of piperidine.
  • Molecular Weight : 582.1 g/mol (vs. 351.75 g/mol for the target compound).
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 956193-68-3)
  • Structure : Replaces the piperidine with a pyrazole-pyridine hybrid.

Pharmacologically Relevant Analogs

Sorafenib Tosylate (CAS: 475207-59-1)
  • Structure : Shares the 4-chloro-3-(trifluoromethyl)phenyl group but incorporates a urea linker and pyridine-carboxamide core.
  • Pharmacology: A clinically approved multikinase inhibitor (Nexavar®) for renal cell carcinoma. Adverse effects include hypertension and hand-foot syndrome .
  • Comparison : The target compound’s hydroxypiperidine and ester groups may reduce off-target toxicity compared to Sorafenib’s urea-based scaffold.

Biological Activity

Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate, also known by its CAS number 21928-50-7, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H17ClF3NO3
  • Molecular Weight : 335.75 g/mol
  • IUPAC Name : this compound
  • CAS Number : 21928-50-7

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with halogenated phenyl groups. The specific procedure often includes the use of alkali metal amides and various solvents to facilitate the formation of the desired product through nucleophilic substitution reactions. For instance, one method involves treating a furanimine with sodium amide followed by an alkyl iodide to yield the target compound .

1. Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit potential anticancer activity. For example, compounds structurally similar to ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical cancer cells . The mechanism appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.

2. Analgesic Effects

Research has demonstrated that this compound possesses analgesic properties. In animal models, it has been shown to effectively reduce pain responses, suggesting its potential as a non-opioid analgesic alternative. The duration of analgesic action varies from ultrashort to long-lasting effects, making it a candidate for further exploration in pain management therapies .

3. Inhibition of Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes linked to neurodegenerative diseases. It has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathology of Alzheimer's disease. The presence of the trifluoromethyl group enhances binding affinity due to electron-withdrawing effects that stabilize enzyme-ligand interactions .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Study Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine showed IC50 values indicating significant cytotoxicity against MCF-7 cells (IC50 = 10.4 μM) .
Analgesic Efficacy In mouse models, the compound exhibited potent analgesic effects comparable to standard analgesics with varying durations of action .
Enzyme Inhibition Moderate inhibition observed against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM), highlighting its potential in treating neurodegenerative disorders .

Preparation Methods

Preparation via tert-Butyl Carbamate Intermediate and Subsequent Carbamate Formation

One reported method involves the synthesis of a tert-butyl protected intermediate, tert-butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate, which is then converted to the ethyl carbamate derivative:

  • Step 1: Synthesis of tert-butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate by reacting appropriate piperidine precursors with 4-chloro-3-(trifluoromethyl)phenyl reagents under controlled conditions (e.g., in methylene chloride solvent).

  • Step 2: Removal of the tert-butyl protecting group using trifluoroacetic acid (TFA) at low temperature (0 °C) to yield the free amine intermediate.

  • Step 3: Formation of the ethyl carbamate by reaction of the free amine with ethyl chloroformate or ethyl isocyanate under mild conditions, typically in the presence of a base such as triethylamine or under catalytic conditions to afford the ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate.

This method benefits from the stability of the tert-butyl carbamate protecting group during multi-step synthesis and clean deprotection to allow efficient carbamate formation.

Direct Substitution on 4-Hydroxypiperidine Derivatives

Another approach involves direct substitution on 4-hydroxypiperidine derivatives:

  • Starting from 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol (CAS# 21928-50-7), which can be synthesized or sourced as an intermediate.

  • The nitrogen of the piperidinol is then selectively carbamoylated with ethyl chloroformate to yield the ethyl carbamate derivative.

  • The reaction is typically carried out under mild basic conditions to avoid side reactions on the hydroxyl group and aromatic substituents.

This approach is more straightforward but requires highly pure starting materials and careful control of reaction parameters to prevent overreaction or decomposition.

Chromatographic Purification and Yield Optimization

  • Post-reaction mixtures are commonly purified by silica gel chromatography using solvent systems such as hexane-ethyl acetate mixtures (e.g., 2:1) or dichloromethane-methanol systems (e.g., 98:2) to isolate the desired carbamate product with high purity.

  • Yields reported for similar piperidine carbamate derivatives range from 45% to 83%, depending on the substituents and reaction conditions.

Reaction Conditions and Parameters

Preparation Step Conditions Notes
tert-Butyl carbamate formation Methylen chloride, room temp Protects nitrogen during synthesis
Boc deprotection Trifluoroacetic acid, 0 °C Clean removal of tert-butyl group
Carbamate formation (ethyl) Ethyl chloroformate, base (e.g., triethylamine), 0-25 °C Mild conditions to preserve sensitive groups
Chromatographic purification Silica gel, hexane/ethyl acetate or dichloromethane/methanol Essential for purity

Research Findings and Optimization Insights

  • The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the phenyl ring influences the reactivity and stability of intermediates, requiring adaptation of reaction times and temperatures to avoid decomposition.

  • Using tert-butyl carbamate as a protecting group improves overall synthetic efficiency, enabling multiple transformations before final deprotection and carbamate formation.

  • Hydrogenation and reduction steps, when applicable, are carried out under mild conditions (e.g., Pd/C catalyst, room temperature, atmospheric pressure) to avoid affecting the aromatic substituents.

  • The choice of solvent and base is critical to maximize yield and minimize side reactions; acetone and ethanol are common solvents, with potassium carbonate or triethylamine as bases.

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Yield Range References
1 tert-Butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate Boc deprotection → Ethyl carbamate formation 45-75%
2 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol Direct carbamoylation with ethyl chloroformate 50-80%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves condensation of the chlorophenyl-trifluoromethyl precursor with a piperidine-carboxylate intermediate under controlled conditions (e.g., reflux in ethanol with triethylamine as a base). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C in CDCl₃) confirms structural integrity .
  • Critical Parameters : Reaction temperature (80–100°C), solvent polarity, and catalyst selection (e.g., Lewis acids) significantly impact yield.

Q. How is the compound’s structure elucidated using spectroscopic and crystallographic techniques?

  • Approach :

  • NMR : ¹H NMR reveals proton environments (e.g., hydroxyl proton at δ 4.8–5.2 ppm, piperidine ring protons at δ 3.2–3.8 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and trifluoromethyl (CF₃ at ~120 ppm) groups .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves 3D conformation, including chair conformation of the piperidine ring and dihedral angles between aromatic substituents .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

  • Procedure : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products are analyzed via LC-MS. Hydrolysis susceptibility (ester group) is tested in buffered solutions (pH 1–9) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Method : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs). QSAR models correlate substituent electronic properties (Hammett σ constants for Cl/CF₃ groups) with activity. MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories .
  • Case Study : Analog 8 () showed higher affinity for nACh receptors due to hydrophobic interactions with CF₃ and Cl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.